APETx2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

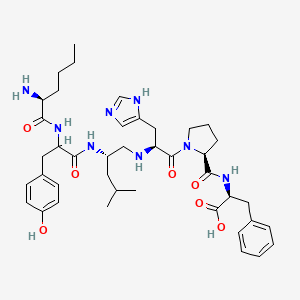

APETX2 是一种从海葵 Anthopleura elegantissima 中分离得到的肽。它被认为是酸敏感离子通道 3 (ASIC3) 最有效的选择性抑制剂。 该化合物目前正在进行临床前研究,作为治疗慢性炎症性疼痛的新型止痛药 .

作用机制

APETX2 通过阻断酸敏感离子通道 3 (ASIC3) 发挥作用。 它通过一组芳香族和碱性残基与 ASIC3 相互作用,这些残基介导其结合 . 这种相互作用抑制了通道的活性,从而在各种啮齿动物疼痛模型中产生了镇痛作用 . This compound 还通过降低最大电流幅度并将激活的电压依赖性转移到更正的电位来抑制脱靶的人类 ether-à-go-go 相关基因 (hERG) 通道 .

生化分析

Biochemical Properties

APETx2 is a 42-amino-acid peptide crosslinked by three disulfide bridges, with a structural organization similar to other sea anemone toxins that inhibit voltage-sensitive sodium and potassium channels . This compound selectively and reversibly inhibits ASIC3 by acting on its external side, with an IC50 value of 63 nM . This inhibition does not affect ASIC1a, ASIC1b, and ASIC2a channels . The interaction between this compound and ASIC3 involves binding to the extracellular domain of the channel, preventing proton-induced activation and subsequent sodium influx . This selective inhibition of ASIC3 by this compound is crucial for its potential analgesic effects.

Cellular Effects

This compound exerts significant effects on various cell types, particularly sensory neurons. By inhibiting ASIC3, this compound reduces the sodium influx that occurs in response to extracellular acidification, which is a common feature of inflamed or ischemic tissues . This reduction in sodium influx leads to decreased neuronal excitability and reduced pain perception . Additionally, this compound has been shown to reverse acid-induced and inflammatory pain in animal models, highlighting its potential as a novel analgesic . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ASIC3 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the extracellular domain of ASIC3, which prevents the channel from opening in response to extracellular acidification . This inhibition is mediated by a cluster of aromatic and basic residues on this compound that interact with specific sites on ASIC3 . The binding of this compound to ASIC3 stabilizes the closed state of the channel, thereby preventing sodium influx and subsequent neuronal activation . This mechanism is crucial for the analgesic effects of this compound, as it reduces the excitability of sensory neurons in response to acidic conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that this compound can maintain its inhibitory effects on ASIC3 for extended periods, with no significant degradation observed . Modifications such as cyclisation have been explored to improve the peptide’s stability against enzymatic degradation . While cyclisation increased the stability of this compound, it also decreased its potency against ASIC3, suggesting that the N- or C-terminus of the peptide is involved in its interaction with the channel . These findings indicate that this compound is a stable and effective inhibitor of ASIC3 in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rodent pain models, this compound has been shown to produce potent analgesic effects at doses ranging from 0.022 to 2.2 µM . At higher doses, this compound may exhibit potentiating effects on ASIC currents, which could counteract its analgesic effects . This inter-animal variability highlights the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes without adverse effects .

Metabolic Pathways

This compound is involved in the regulation of metabolic pathways related to pain and inflammation. The compound has been shown to modulate the 5-HT signaling pathway, which plays a crucial role in gastrointestinal function and visceral sensitivity . By inhibiting ASIC3, this compound can improve gastrointestinal motility and reduce visceral hypersensitivity in animal models of post-infectious irritable bowel syndrome . These findings suggest that this compound may have broader therapeutic applications beyond pain management.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The peptide’s distribution is influenced by its ability to bind to the extracellular domain of ASIC3, which is predominantly expressed in sensory neurons . This targeted distribution allows this compound to exert its effects on specific cell types involved in pain perception and inflammation . Additionally, the peptide’s stability and resistance to enzymatic degradation contribute to its effective distribution within tissues .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the plasma membrane, where it interacts with ASIC3 channels . This localization is crucial for its inhibitory effects on ASIC3, as it allows the peptide to directly modulate the channel’s activity in response to extracellular acidification . The presence of targeting signals or post-translational modifications that direct this compound to specific compartments or organelles has not been extensively studied, but its interaction with ASIC3 at the plasma membrane is well-documented .

准备方法

化学反应分析

科学研究应用

APETX2 在化学、生物学、医学和工业等领域具有多种科学研究应用。 它被用作 ASIC3 的强效和选择性抑制剂,因此在研究与炎症或缺血组织中酸中毒相关的疼痛传递方面具有价值 . This compound 也正在研究其作为治疗慢性炎症性疼痛的新型止痛药的潜力 . 此外,this compound 及其类似物用于电生理学研究,以了解 ASIC 通道的结构和功能 .

相似化合物的比较

APETX2 与其他类似化合物进行比较,例如 PcTx1 和 APETX1。 PcTx1 是 ASIC 通道的另一个效应子,但它是 ASIC1a 亚型的特异性 . APETX1 在结构上与 this compound 相关,并靶向人类 ether-à-go-go 相关基因 (hERG) 钾通道 . This compound 的独特性在于其对 ASIC3 的高效力和选择性,使其成为研究疼痛传递和开发新型止痛药的宝贵工具 .

类似化合物的清单::- PcTx1

- APETX1

- Hcr 1b-1

- Hcr 1b-2

- Hcr 1b-3

- Hcr 1b-4

属性

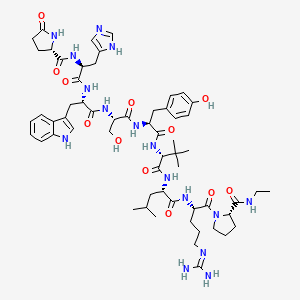

IUPAC Name |

2-[2-[[1-[2-[[52-[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]propanoylamino]-34-(4-aminobutyl)-40-(2-amino-2-oxoethyl)-19,69-dibenzyl-28-butan-2-yl-13,75,96-tris(3-carbamimidamidopropyl)-99-(carboxymethyl)-2a,60,87-tris(1-hydroxyethyl)-4,37,49,81-tetrakis(hydroxymethyl)-16,25,72,90-tetrakis[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-66-(2-methylpropyl)-1a,3,4a,6,10a,12,15,17a,18,21,24,27,30,33,36,39,42,45,48,51,59,62,65,68,71,74,77,80,83,86,89,92,95,98-tetratriacontaoxo-12a,13a,19a,20a,54,55-hexathia-a,2,3a,5,9a,11,14,16a,17,20,23,26,29,32,35,38,41,44,47,50,58,61,64,67,70,73,76,79,82,85,88,91,94,97-tetratriacontazapentacyclo[55.53.7.446,78.07,11.0105,109]henicosahectane-15a-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C196H280N54O61S6/c1-12-94(4)152-186(303)230-125(71-107-48-56-112(263)57-49-107)169(286)229-126(72-108-77-209-114-34-20-19-33-113(108)114)170(287)228-122(67-103-31-17-14-18-32-103)167(284)227-123(69-105-44-52-110(261)53-45-105)165(282)223-118(38-25-61-208-196(204)205)190(307)248-62-26-40-141(248)183(300)235-133(86-254)177(294)241-139-92-317-316-91-138(181(298)247-157(101(11)259)192(309)250-64-28-39-140(250)182(299)215-95(5)158(275)232-129(193(310)311)75-151(273)274)239-180(297)137-90-315-313-88-135(236-159(276)96(6)216-187(304)154(98(8)256)242-144(265)76-198)179(296)234-132(85-253)176(293)237-134(163(280)213-79-146(267)218-127(73-143(199)264)171(288)233-131(84-252)175(292)221-115(35-21-22-58-197)160(277)211-81-148(269)243-152)87-312-314-89-136(178(295)222-117(37-24-60-207-195(202)203)164(281)225-124(70-106-46-54-111(262)55-47-106)168(285)226-121(66-102-29-15-13-16-30-102)166(283)224-119(65-93(2)3)162(279)212-82-149(270)244-155(99(9)257)188(305)240-137)238-174(291)130(83-251)219-147(268)80-214-185(302)153(97(7)255)245-173(290)120(68-104-42-50-109(260)51-43-104)217-145(266)78-210-161(278)116(36-23-59-206-194(200)201)220-172(289)128(74-150(271)272)231-189(306)156(100(10)258)246-184(301)142-41-27-63-249(142)191(139)308/h13-20,29-34,42-57,77,93-101,115-142,152-157,209,251-263H,12,21-28,35-41,58-76,78-92,197-198H2,1-11H3,(H2,199,264)(H,210,278)(H,211,277)(H,212,279)(H,213,280)(H,214,302)(H,215,299)(H,216,304)(H,217,266)(H,218,267)(H,219,268)(H,220,289)(H,221,292)(H,222,295)(H,223,282)(H,224,283)(H,225,281)(H,226,285)(H,227,284)(H,228,287)(H,229,286)(H,230,303)(H,231,306)(H,232,275)(H,233,288)(H,234,296)(H,235,300)(H,236,276)(H,237,293)(H,238,291)(H,239,297)(H,240,305)(H,241,294)(H,242,265)(H,243,269)(H,244,270)(H,245,290)(H,246,301)(H,247,298)(H,271,272)(H,273,274)(H,310,311)(H4,200,201,206)(H4,202,203,207)(H4,204,205,208) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHYILNFEUDIQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)C(C)O)CC(C)C)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C3=O)C(C)O)CC(=O)O)CCCNC(=N)N)CC8=CC=C(C=C8)O)C(C)O)CO)C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCCN)CO)CC(=O)N)CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)CO)CCCNC(=N)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C196H280N54O61S6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4561 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of APETx2?

A1: this compound primarily targets ASIC3, a proton-gated sodium channel involved in pain perception. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with ASIC3?

A2: this compound binds to ASIC3 with high affinity, inhibiting the channel's activity by blocking the influx of sodium ions. This interaction is characterized by a cluster of aromatic and basic residues on this compound. [, , , ]

Q3: What are the downstream effects of this compound binding to ASIC3?

A3: By inhibiting ASIC3, this compound reduces neuronal excitability and the transmission of pain signals, leading to analgesic effects. [, , , , , , ]

Q4: Does this compound interact with other ion channels?

A4: While highly selective for ASIC3, this compound has shown some interaction with other ion channels like hERG and Nav1.8, albeit at higher concentrations. [, , , , , ]

Q5: What is the molecular structure of this compound?

A5: this compound is a 42-amino acid peptide with three disulfide bridges, adopting a compact β-sheet structure. [, ]

Q6: Are there spectroscopic data available for this compound?

A6: Yes, NMR studies have been conducted on this compound, confirming its secondary structure and providing insights into its interaction with ASIC3. [, ]

Q7: Has this compound's stability been investigated?

A7: Yes, studies have explored this compound's susceptibility to enzymatic degradation by trypsin and pepsin. Attempts to improve its stability via cyclization, while increasing protease resistance, negatively impacted its potency against ASIC3. []

Q8: How do structural modifications of this compound affect its activity?

A8: Studies have shown that modifications to this compound, particularly at the N- and C-termini and involving key aromatic and basic residues, significantly influence its potency and selectivity for ASIC3. [, ] For example, mutating Phe15 to Ala substantially reduced this compound's inhibitory activity on ASIC3. []

Q9: Have any this compound analogs with improved properties been developed?

A9: While the provided research doesn't explicitly mention specific this compound analogs, it highlights the importance of structure-activity relationship studies for designing analogs with improved stability, potency, and selectivity. [, ]

Q10: What evidence supports the analgesic potential of this compound?

A10: Numerous studies demonstrate the analgesic effects of this compound in various animal models of pain, including inflammatory pain, postoperative pain, and chronic muscle pain. [, , , , , , , , , , , , , ] For instance, this compound alleviated gastric mucosal lesions in a rat model, reduced bone pain in a mouse model of multiple myeloma, and attenuated mechanical hyperalgesia in a mouse model of fibromyalgia. [, , ]

Q11: Has this compound been tested in clinical trials for pain management?

A11: While preclinical studies show promise, the provided research doesn't mention any completed or ongoing clinical trials involving this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B612383.png)